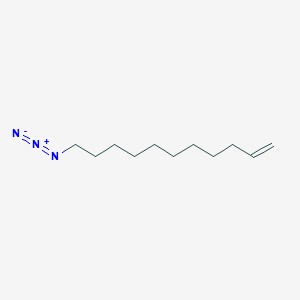
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97%
Vue d'ensemble
Description
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole (5,6-DCDFNB) is an organic compound with a 97% purity level. It is used in various scientific research applications, including the synthesis of pharmaceuticals and other compounds, as well as in biochemical and physiological studies. 5,6-DCDFNB has a wide range of properties that make it an ideal choice for laboratory experiments.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97% is not fully understood. However, it is believed that it affects the activity of certain enzymes in the body, which in turn affects the biochemical and physiological processes in the body. Additionally, it is believed that it may interact with certain proteins in the body and affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97% are not fully understood. However, it is believed that it may affect the activity of certain enzymes in the body, which in turn affects the biochemical and physiological processes in the body. Additionally, it is believed that it may interact with certain proteins in the body and affect their activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97% in laboratory experiments include its high purity level, its wide range of properties, and its ability to be synthesized in a relatively short amount of time. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97% in laboratory experiments is the lack of knowledge regarding its mechanism of action and biochemical and physiological effects.
Orientations Futures
The future directions of 5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97% research include further investigation into its mechanism of action and biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research into its potential interactions with other proteins and enzymes in the body is needed. Additionally, further research into its potential toxicity and safety in laboratory experiments is needed. Finally, further research into its potential uses in other scientific research applications is needed.
Applications De Recherche Scientifique
5,6-Dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole, 97% is used in a variety of scientific research applications. It is used as a starting material for the synthesis of pharmaceuticals and other compounds. It is also used in biochemical and physiological studies, such as in the investigation of the effects of drugs on the body. Additionally, it is used in the synthesis of other organic compounds, such as dyes and pigments.
Propriétés
IUPAC Name |
5,6-dichloro-2,2-difluoro-4-nitro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F2NO4/c8-2-1-3-6(16-7(10,11)15-3)5(4(2)9)12(13)14/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEKMJYFBIBLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)[N+](=O)[O-])OC(O2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














